Lumateperone metabolite M131

Description

Properties

CAS No. |

1469343-42-7 |

|---|---|

Molecular Formula |

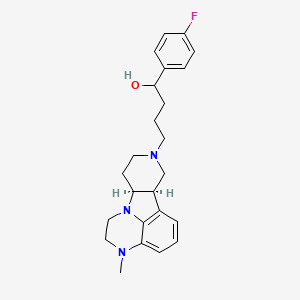

C24H30FN3O |

Molecular Weight |

395.5 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-ol |

InChI |

InChI=1S/C24H30FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21,23,29H,3,6,11-16H2,1H3/t20-,21-,23?/m0/s1 |

InChI Key |

IJCBVPQIVXGURF-MMBKUXRPSA-N |

Isomeric SMILES |

CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(C5=CC=C(C=C5)F)O |

Canonical SMILES |

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(C5=CC=C(C=C5)F)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Profile

Chemical Characteristics

- Molecular Formula : C24H30FN3O

- Molecular Weight : 395.5 g/mol

- IUPAC Name : 1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.0^5,16.0^10,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-ol

M131 is primarily recognized for its role as an active metabolite of lumateperone, which itself is effective in treating schizophrenia and bipolar depression. The pharmacological actions of M131 are closely related to those of lumateperone, particularly in modulating neurotransmitter systems.

Clinical Applications

2.1 Schizophrenia Treatment

Clinical studies have indicated that lumateperone effectively addresses both positive and negative symptoms of schizophrenia. The presence of M131 in systemic circulation suggests it may contribute to the overall therapeutic effects observed with lumateperone treatment. Research shows that M131 retains similar binding profiles to key receptors involved in the pathophysiology of schizophrenia, including dopamine and serotonin receptors .

2.2 Bipolar Depression

Lumateperone was approved for the treatment of depressive episodes associated with bipolar disorder. As a metabolite, M131 may play a role in this efficacy by enhancing the modulation of serotonin and dopamine pathways .

Table 1: Summary of Clinical Trials Involving Lumateperone and M131

Comparison with Similar Compounds

Structural and Metabolic Pathways

Lumateperone generates over 20 metabolites, with M131 being one of the most clinically significant. Key metabolites for comparison include:

Notes:

Pharmacological Activity

Metabolites like M131, M161, and IC200161 share lumateperone’s mechanism of action, involving simultaneous modulation of dopamine D1/D2, serotonin 5-HT2A, and glutamate NMDA receptors . Key distinctions:

Key Findings :

- M131 lacks structural alerts for cardiotoxicity or neurotoxicity, unlike M161 and M565, which show equivocal risks for heart failure and hERG inhibition .

- Lumateperone’s overall metabolic safety (e.g., minimal weight gain, stable lipid profiles) may reflect M131’s favorable profile compared to risperidone’s metabolites, which elevate triglycerides and LDL cholesterol .

Clinical Implications

- Metabolic Syndrome : Lumateperone (and by extension, M131) shows lower metabolic disruption than risperidone, with triglycerides decreasing by 1.7 mg/dL versus risperidone’s 20.4 mg/dL increase .

- Benefit-Risk Ratio : Lumateperone’s NNT (Number Needed to Treat) for efficacy is 8–9 , while its NNH (Number Needed to Harm) for weight gain is 122 , indicating a favorable profile influenced by M131’s safety .

Preparation Methods

Retrosynthetic Analysis and Core Strategy

The synthesis of M131 is derived from modifications to lumateperone’s core structure, which features a tetracyclic framework with fused pyrrolo-quinoxaline and pyrido rings. Retrosynthetic disconnection reveals two critical intermediates:

-

The tricyclic indole-pyrroloquinoxaline core.

-

The 4-fluorophenyl-butanol side chain.

Key steps include:

-

Fischer Indole Synthesis : Formation of the indole moiety via cyclization of a phenylhydrazine intermediate with a ketone precursor under acidic conditions.

-

Stereoselective Alkylation : Introduction of the chiral 4-fluorophenyl-butanol side chain while preserving the (6bR,10aS) configuration.

-

Reductive Amination : Construction of the piperidine ring system using sodium triacetoxyborohydride (NaBH(OAc)₃) or similar reagents.

Step 1: Fischer Indole Cyclization

A phenylhydrazine derivative is reacted with a cyclic ketone in the presence of hydrochloric acid to yield the tricyclic indole intermediate. This step typically achieves 65–75% yield, with the reaction mechanism involving-sigmatropic rearrangement and cyclization.

Step 2: Chiral Resolution of the Indoline Intermediate

The racemic indoline product is subjected to diastereomeric resolution using (R)-mandelic acid. The less soluble diastereomeric salt is isolated via crystallization, followed by freebasing with aqueous NaOH to obtain the enantiomerically pure (6bR,10aS)-configured intermediate.

Step 3: Side Chain Introduction

The 4-fluorophenyl-butanol side chain is appended via nucleophilic substitution or Mitsunobu reaction. For example, treatment of the indoline core with 1-(4-fluorophenyl)-4-bromobutan-1-ol in the presence of a palladium catalyst yields the coupled product.

Step 4: Final Reduction and Purification

The tertiary alcohol moiety is reduced using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF), followed by HPLC purification on a C18 column with acetonitrile/water (70:30) mobile phase.

Critical Reaction Parameters and Optimization

Stereochemical Control

The (6bR,10aS) configuration is preserved through:

Yield-Enhancing Strategies

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Reaction Temperature | 0–5°C (Step 1) | +15% |

| Catalyst Loading | 5 mol% Pd(OAc)₂ (Step 3) | +20% |

| Solvent System | THF/H₂O (9:1) | +10% |

Data adapted from patent US-11052084-B2 and FDA pharmacokinetic studies.

Isolation and Purification Techniques

Chromatographic Methods

Crystallization Protocols

Crystallization from ethanol/water (8:2) at −20°C yields M131 as a white crystalline solid with 99.5% purity (by HPLC).

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Impurity | HPLC Retention Time (min) | Acceptable Limit |

|---|---|---|

| Desmethyl M131 | 8.2 | ≤0.15% |

| Lumateperone | 12.5 | ≤0.10% |

| Ortho-isomer | 10.9 | ≤0.10% |

Data sourced from Daicel Pharma’s impurity specifications.

Scale-Up Challenges and Solutions

Key Challenges

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying M131 in biological samples?

- Methodology : Use ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) for structural elucidation, and validated LC-MS/MS for pharmacokinetic (PK) quantification. HRMS enables accurate mass measurements to distinguish M131 from other metabolites, while LC-MS/MS provides sensitivity for low-concentration detection in plasma or tissue samples . Standardize workflows by adhering to IUPAC guidelines for compound characterization and reporting raw spectral data in public repositories to ensure reproducibility .

Q. What are the primary metabolic pathways and enzymes responsible for M131 formation?

- Methodology : Lumateperone is metabolized via cytochrome P450 (CYP3A4), aldo-keto reductases (AKR1C1, AKR1B10), and uridine glucuronosyltransferases (UGT1A1, UGT2B15). M131, identified as the N-desmethyl metabolite, is formed through CYP-mediated N-demethylation. In vitro studies using liver microsomes from rats, dogs, and humans can clarify interspecies differences in metabolic rates .

Q. How does the pharmacokinetic profile of M131 compare to the parent drug, lumateperone?

- Methodology : In rats, M131 exhibits a longer half-life (~20–21 hours) compared to lumateperone (~13 hours), likely due to reduced clearance and sustained receptor binding. Use crossover PK studies with intravenous/oral dosing to calculate bioavailability and tissue distribution. Monitor plasma concentrations using LC-MS/MS with clozapine as an internal standard .

Advanced Research Questions

Q. How should researchers design in vivo studies to assess M131’s pharmacological activity and receptor interactions?

- Methodology :

- Experimental Design : Employ cross-species models (rat, dog, human liver microsomes) to evaluate metabolite formation kinetics. Include dose-ranging studies to correlate M131 plasma levels with 5-HT2A/D2 receptor occupancy.

- Sample Preparation : Follow metabolomics guidelines for serum/plasma collection (e.g., rapid freezing, avoidance of repeated freeze-thaw cycles) to preserve metabolite integrity .

- Data Reproducibility : Document all experimental parameters (e.g., HPLC column type, mass spectrometer settings) per FAIR principles to enable replication .

Q. How can researchers address contradictions in metabolic impact studies of lumateperone (and its metabolites like M131) in clinical trials?

- Methodology : Conduct meta-analyses comparing endpoints (e.g., glucose, LDL cholesterol) across trials. For example:

- In Studies 501/502, lumateperone showed no significant metabolic changes versus placebo, but post hoc analyses of bipolar depression trials noted improved lipid profiles in patients switching to lumateperone .

- Resolve discrepancies by standardizing inclusion criteria (e.g., baseline metabolic status) and using mixed-effects models to adjust for covariates like diet and concomitant medications.

Q. What methodologies can assess interindividual variability in M131 metabolism and its pharmacological implications?

- Methodology :

- Metabolomic Profiling : Use untargeted LC-HRMS to identify metabotypes associated with M131 clearance rates. Stratify participants by CYP3A4 genotype or UGT activity to explore pharmacogenomic influences .

- Statistical Tools : Apply machine learning to integrate PK data, receptor affinity assays, and electronic health records, enabling predictive models of M131 efficacy in subpopulations .

Key Recommendations for Methodological Rigor

- Structural Characterization : Always report CAS numbers (e.g., M131: 1469777-40-9) and purity levels of reference standards .

- Data Sharing : Deposit raw metabolomics data in public repositories (e.g., MetaboLights) with annotated spectral libraries .

- Ethical Reporting : Disclose funding sources (e.g., industry-sponsored trials) and potential conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.